

YM758 and HCN Channels: Unraveling a Discontinued Narrative

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Compound of Interest

Compound Name: YM758

Cat. No.: B8069513

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For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of ion channel modulators is paramount. **YM758**, a compound identified as an inhibitor of Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels, presents a case study in the challenges of elucidating the full scientific story of a discontinued pharmaceutical candidate.

YM758, also known as (-)-N-{2-[(R)-3-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidino]ethyl}-4-fluorobenzamide, was developed by Astellas Pharma, Inc. (formerly Yamanouchi Pharmaceutical Co., Ltd.) as a potent inhibitor of the "funny" current (If), which is generated by HCN channels.^[1] The primary therapeutic targets for **YM758** were cardiovascular conditions such as stable angina and atrial fibrillation, owing to its ability to selectively lower heart rate.^[1] Despite its initial promise, the development of **YM758** was discontinued, leading to a scarcity of in-depth, publicly available data on its precise mechanism of action at the molecular level.

This guide endeavors to synthesize the available information on **YM758**'s interaction with HCN channels, while also highlighting the significant gaps in the current body of knowledge.

Limited Quantitative Data on YM758's Effect on HCN Channels

A comprehensive review of publicly accessible scientific literature and patent databases reveals a notable absence of detailed electrophysiological data for **YM758**. Key quantitative

metrics, which are crucial for a thorough understanding of its inhibitory profile, remain largely unpublished. This includes:

- **IC50 Values:** While acknowledged as a potent inhibitor, specific IC50 values for **YM758** against different HCN channel isoforms (HCN1, HCN2, HCN3, and HCN4) are not readily available in peer-reviewed publications.
- **Gating Parameter Modifications:** Detailed information on how **YM758** affects the gating properties of HCN channels, such as the voltage-dependence of activation, and the kinetics of channel opening and closing, has not been publicly disclosed.
- **State-Dependent Block:** The mechanism of many HCN channel blockers involves preferential binding to specific channel states (open, closed, or inactivated). There is no available data to confirm whether **YM758** exhibits such state-dependent inhibition.

Due to the lack of this fundamental quantitative data, a comparative table summarizing the effects of **YM758** on HCN channel properties cannot be constructed at this time.

Presumed Experimental Protocols

Based on standard practices for characterizing HCN channel inhibitors during the period of **YM758**'s development, the following experimental protocols were likely employed internally by Yamanouchi/Astellas Pharma. However, it is critical to note that specific, detailed methodologies for **YM758** have not been published.

1. Electrophysiology:

- **Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes:** This technique would have been a primary method for initial screening and characterization.
 - **Procedure:**
 - Synthesize cRNA for the desired human HCN channel isoform (e.g., hHCN1, hHCN2, hHCN4).
 - Inject the cRNA into *Xenopus laevis* oocytes.

- After 2-5 days of incubation to allow for channel expression, place the oocyte in a recording chamber perfused with a standard bathing solution (e.g., containing in mM: 96 NaCl, 2 KCl, 1 MgCl₂, 1.8 CaCl₂, 5 HEPES; pH 7.4).
 - Impale the oocyte with two microelectrodes filled with 3 M KCl (one for voltage recording and one for current injection).
 - Clamp the membrane potential at a holding potential (e.g., -40 mV) and apply hyperpolarizing voltage steps to elicit HCN channel currents.
 - Record baseline currents and then perfuse the chamber with varying concentrations of **YM758** to determine its inhibitory effect.
- Patch-Clamp Electrophysiology in Mammalian Cells: For more detailed mechanistic studies, whole-cell or inside-out patch-clamp recordings from mammalian cell lines (e.g., HEK293 or CHO cells) stably or transiently expressing specific HCN channel isoforms would have been utilized.
 - Procedure (Whole-Cell):
 - Culture mammalian cells expressing the target HCN channel isoform.
 - Place a coverslip with adherent cells into a recording chamber on an inverted microscope.
 - Perfuse with an extracellular solution.
 - Use a glass micropipette filled with an intracellular solution to form a high-resistance seal with the cell membrane and then rupture the membrane patch to gain electrical access to the cell's interior.
 - Apply voltage protocols to elicit HCN currents and test the effects of **YM758** applied to the extracellular solution.

2. In Vitro and In Vivo Pharmacology:

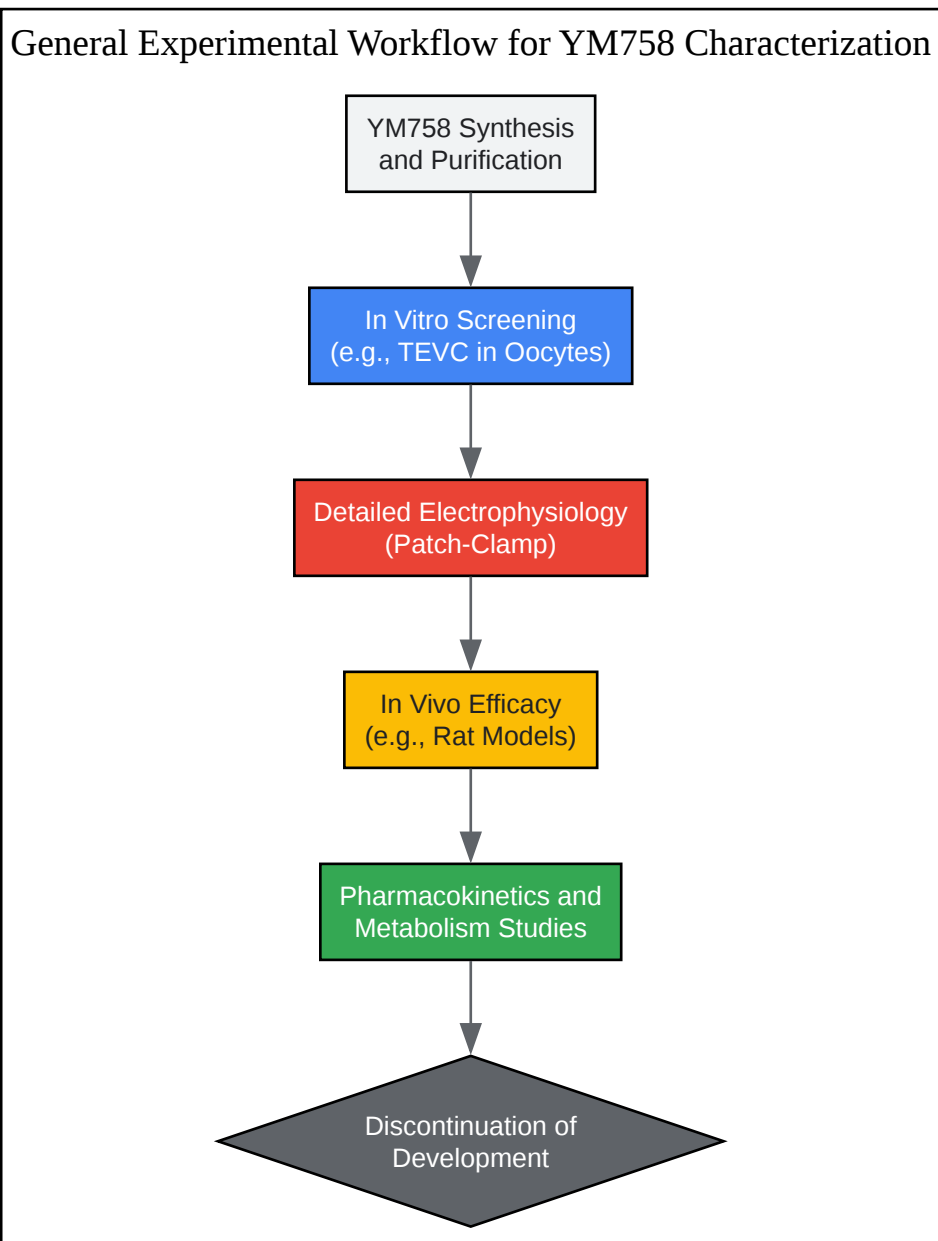
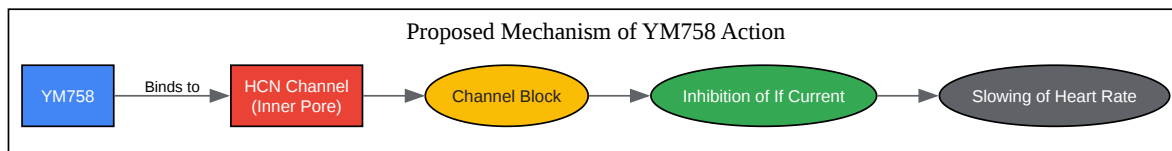
- Isolated Guinea Pig Right Atria: As suggested by the literature, spontaneously beating guinea pig right atria were likely used to assess the negative chronotropic effects of **YM758**

in a native tissue setting.

- Anesthetized Rat Models: In vivo studies in anesthetized rats would have been conducted to evaluate the effects of **YM758** on heart rate and blood pressure.

Visualizing the Unknown: Proposed Mechanisms and Workflows

Given the absence of specific data for **YM758**, we can visualize the hypothesized mechanism of action and the general experimental workflow for its characterization based on our understanding of other HCN channel inhibitors.



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References

- 1. Evaluation of the inhibitory and induction potential of YM758, a novel If channel inhibitor, for human P450-mediated metabolism [pubmed.ncbi.nlm.nih.gov]
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